molecular formula C19H26N4O2 B2517747 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea CAS No. 2034374-57-5

3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea

Cat. No.: B2517747
CAS No.: 2034374-57-5
M. Wt: 342.443
InChI Key: BLGCXIPQTTVUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea is a synthetic chemical compound featuring a pyrazolyl-urea scaffold, a structure recognized in medicinal chemistry for its potential to interact with various biological targets. The integration of the urea function, a key pharmacophore in many therapeutic agents, with the pyrazole heterocycle makes this compound a valuable scaffold for probing protein kinase interactions and other cellular pathways in biochemical research . Compounds of this class have been investigated as modulators of intracellular signaling and have shown a wide spectrum of pharmacological activities in scientific literature, including potential applications in anticancer research . The specific structure, which includes a tetrahydropyran (oxan-2-yl) group and a 3-phenylpropyl chain, is designed to offer unique physicochemical properties and target selectivity for research applications. This product is intended for laboratory research purposes and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the available safety data sheets and analytical certificates for detailed handling and storage information.

Properties

IUPAC Name

1-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c24-19(20-11-6-9-16-7-2-1-3-8-16)22-17-13-21-23(14-17)15-18-10-4-5-12-25-18/h1-3,7-8,13-14,18H,4-6,9-12,15H2,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGCXIPQTTVUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic approach to 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea involves disassembling the molecule into two primary fragments:

  • Pyrazole-urea backbone : 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine.
  • Urea-forming electrophile : 3-phenylpropyl isocyanate.

The pyrazole core is synthesized via alkylation of 4-nitro-1H-pyrazole, followed by nitro reduction, while the urea linkage is established through coupling of the amine with an isocyanate derivative.

Synthetic Routes and Methodologies

Synthesis of 1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-amine

Alkylation of 4-Nitro-1H-pyrazole

The introduction of the oxan-2-ylmethyl group at the pyrazole’s 1-position is achieved via nucleophilic substitution. A mixture of 4-nitro-1H-pyrazole (1.0 equiv), (oxan-2-yl)methyl bromide (1.2 equiv), and potassium carbonate (2.0 equiv) in N,N-dimethylformamide is stirred at room temperature for 12 hours. The reaction is quenched with ice water, and the product, 1-[(oxan-2-yl)methyl]-4-nitro-1H-pyrazole, is extracted with ethyl acetate and purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding 85%.

Reduction of Nitro Group

Catalytic hydrogenation of 1-[(oxan-2-yl)methyl]-4-nitro-1H-pyrazole is performed under 1 atm H₂ using 10% palladium on carbon in ethanol. After 24 hours, the reaction mixture is filtered through Celite, and the solvent is evaporated to afford 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine in 90% yield.

Synthesis of 3-Phenylpropyl Isocyanate

3-Phenylpropyl amine (1.0 equiv) is treated with triphosgene (0.35 equiv) in dichloromethane at 0°C. Triethylamine (3.0 equiv) is added dropwise, and the mixture is stirred for 2 hours. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield 3-phenylpropyl isocyanate (78%).

Urea Formation via Isocyanate Coupling

A solution of 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine (1.0 equiv) in tetrahydrofuran is treated with 3-phenylpropyl isocyanate (1.1 equiv) at room temperature for 6 hours. The precipitate is filtered and recrystallized from ethanol/water (4:1) to obtain the target urea derivative in 75% yield.

Alternative Route Using Diphenylphosphoryl Azide (DPPA)
For substrates sensitive to isocyanate isolation, the urea linkage is formed in situ. A mixture of 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine (1.0 equiv), DPPA (1.2 equiv), and triethylamine (2.0 equiv) in toluene is refluxed for 8 hours. The intermediate acyl azide undergoes Curtius rearrangement to generate an isocyanate, which subsequently reacts with 3-phenylpropyl amine to yield the urea (68%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Alkylation : Polar aprotic solvents (e.g., N,N-dimethylformamide) enhance reaction rates compared to toluene or tetrahydrofuran.
  • Urea Formation : Tetrahydrofuran outperforms dichloromethane in minimizing side reactions, as evidenced by HPLC purity (>98% vs. 92%).

Catalytic Hydrogenation Efficiency

  • Catalyst Loading : Reducing Pd/C from 10% to 5% decreases yield to 70%, necessitating longer reaction times (36 hours).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.71 (s, 1H, NH), 8.24 (s, 1H, pyrazole-H), 7.62 (d, J = 7.8 Hz, 1H, aromatic), 4.66 (s, 2H, OCH₂), 3.89 (t, J = 5.4 Hz, 2H, oxan-H), 2.86 (t, J = 5.8 Hz, 2H, oxan-H).
  • ¹³C NMR : δ 158.2 (urea carbonyl), 144.5 (pyrazole-C), 62.1 (oxan-OCH₂), 32.4 (NCH₂).

Mass Spectrometry

  • ESI-MS : m/z 385.2 [M+H]⁺, consistent with the molecular formula C₁₉H₂₄N₄O₂.

Scale-Up Considerations and Industrial Applications

Transitioning from laboratory to pilot scale necessitates:

  • Continuous Flow Hydrogenation : Mitigates exothermic risks during nitro reduction.
  • Crystallization Optimization : Ethanol/water mixtures achieve >99% purity without chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or phenylpropyl moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

The compound 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biological research. This article will explore its synthesis, biological activities, and potential therapeutic applications, supported by comprehensive data tables and documented case studies.

Structure

The molecular formula of 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea can be represented as:

C16H20N4O2C_{16}H_{20}N_{4}O_{2}

This compound features a pyrazole ring, an oxane moiety, and a phenylpropyl group, which contribute to its unique chemical properties.

Anticancer Activity

Recent studies have investigated the antiproliferative effects of similar urea derivatives against various cancer cell lines. For instance, compounds with structural similarities have shown significant activity against National Cancer Institute (NCI)-60 human cancer cell lines, indicating that modifications in the urea scaffold can enhance biological activity .

Case Study: Urea Derivatives

A study synthesized a series of urea derivatives and tested their in vitro antiproliferative activity. Compounds with specific substituents demonstrated broad-spectrum activity against melanoma and renal cancer cell lines. The most promising derivatives exhibited IC50 values suggesting potent anticancer properties .

Antimicrobial Activity

Compounds similar to 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea have also been evaluated for their antimicrobial properties. For example, derivatives have been shown to exhibit good efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Similar Compounds

A comparison with other pyrazole derivatives reveals that while many share structural characteristics, 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea's unique combination of functional groups confers distinct reactivity and biological profiles.

Compound NameStructureBiological Activity
Compound AStructure AAnticancer
Compound BStructure BAntimicrobial
3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)ureaUnique structurePotentially both

Mechanism of Action

The mechanism of action of 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Urea Derivatives with Alkyl/Aryl Substituents

1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)
  • Molecular Formula : C₁₄H₁₈N₄O.
  • Key Features : Ethyl group at urea nitrogen and a methyl substituent on the pyrazole ring.
  • The oxan-2-ylmethyl group introduces a cyclic ether, enhancing metabolic stability over the methyl group in 9a, which may be prone to oxidative demethylation .
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas (5a–l)
  • Molecular Formula : Variable (e.g., C₁₁H₁₄N₄O₂ for 5a).
  • Key Features : Hydroxymethyl group at pyrazole position 4.
  • Comparison :
    • The hydroxymethyl group in 5a–l enables hydrogen bonding but may reduce metabolic stability due to susceptibility to glucuronidation or oxidation. The oxan-2-ylmethyl group in the target compound avoids this limitation while retaining oxygen-mediated solubility .
    • Biological data for 5a–l include antitumor activity (IC₅₀ = 5–20 μM in breast cancer cell lines) and kinase inhibition (e.g., JAK2 inhibition at 0.1–1 μM). The target compound’s phenylpropyl chain may enhance binding to hydrophobic kinase pockets, though empirical validation is needed .

Pyrazole Derivatives with Heterocyclic Modifications

1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-substituted ureas (15a–c)
  • Molecular Formula : Variable (e.g., C₂₃H₂₂N₈O₃ for 15a).
  • Key Features : Triazole-pyridine hybrid core with urea substituents.
  • Comparison: The triazole-pyridine system in 15a–c offers π-π stacking and hydrogen-bonding capabilities distinct from the pyrazole core. The target compound’s pyrazole may provide stronger dipole interactions in enzyme active sites.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents logP (Estimated) Metabolic Stability
Target Compound C₁₉H₂₆N₄O₂ 342.44 Oxan-2-ylmethyl, 3-phenylpropyl ~4.2 High (cyclic ether)
1-Ethyl-3-(3-methyl-1-phenyl-pyrazol-4-yl)urea (9a) C₁₄H₁₈N₄O 258.32 Ethyl, methyl ~2.1 Moderate
1-Alkyl-3-[4-(hydroxymethyl)pyrazol-3-yl]ureas (5a) C₁₁H₁₄N₄O₂ 242.25 Hydroxymethyl ~1.8 Low

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for 5a–l, involving Curtius-type reactions or azide-amine coupling, as described in –4. Yields for analogous reactions range from 60–85% .
  • Structure-Activity Relationships (SAR) :
    • Oxan-2-ylmethyl vs. Hydroxymethyl : The cyclic ether improves solubility (cLogP reduction by ~0.5 units) and stability, critical for oral bioavailability .
    • 3-Phenylpropyl Chain : This group may enhance CNS penetration, aligning with ’s GPR139 antagonists for depression .

Biological Activity

3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea, identified by its CAS number 2098147-74-9, is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer research and enzyme inhibition. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by recent studies and data.

The molecular formula of the compound is C12H21N3OC_{12}H_{21}N_{3}O with a molecular weight of 223.31 g/mol. The structure includes a pyrazole ring and an oxane moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazole ring followed by the introduction of the oxane group and phenylpropyl moiety. The reaction conditions are optimized to ensure high yield and purity, often utilizing catalysts and controlled environments.

Anticancer Properties

Recent studies have evaluated the anticancer activity of various urea derivatives, including those structurally related to 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea. Research conducted on NCI-60 human cancer cell lines has shown promising results:

CompoundCell LineGI50 (μM)Activity Level
3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)ureaHCT116TBDModerate
Urea Derivative 11bHCT1160.44High
Urea Derivative 11cHCT1160.23High
Urea Derivative 11fHCT1160.35High

The GI50 values indicate the concentration required to inhibit cell growth by 50%. The compound's activity is thought to be influenced by its lipophilicity, which enhances membrane penetration.

The biological mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors that play critical roles in cell proliferation and apoptosis. Preliminary findings suggest that it may inhibit pathways associated with cancer cell survival, although further studies are necessary to elucidate these mechanisms fully.

Case Studies

A notable study explored the structural modifications of pyrazole derivatives to enhance their biological activity. It was found that certain modifications significantly improved their anticancer efficacy against various cell lines, suggesting that similar approaches could be applied to optimize 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea for greater therapeutic impact .

Comparative Analysis

When compared to other related compounds, such as N-{1-[oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzofuran derivatives, 3-{1-[oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea exhibits unique structural characteristics that may confer specific advantages in terms of reactivity and biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.